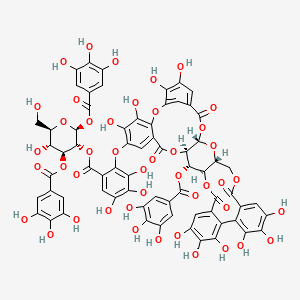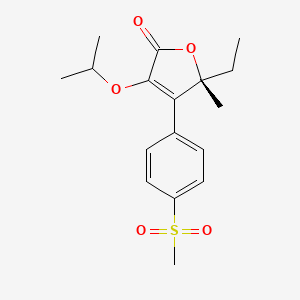
MQ2PE7Jmc5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one, also known by its unique identifier MQ2PE7Jmc5, is a synthetic organic molecule with a complex structure It is characterized by the presence of a furanone ring substituted with various functional groups, including an ethyl group, a methanesulfonylphenyl group, and a propan-2-yloxy group
Preparation Methods
The synthesis of 5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one involves multiple steps. The general synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the methanesulfonylphenyl group: This step typically involves a sulfonation reaction followed by coupling with a phenyl group.
Addition of the propan-2-yloxy group: This can be accomplished through etherification reactions using propan-2-ol and appropriate catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The ester linkage in the furanone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one can be compared with other similar compounds, such as:
5-ethyl-4-(4-methylsulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.
5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(ethoxy)-2,5-dihydrofuran-2-one: This compound has an ethoxy group instead of a propan-2-yloxy group.
5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-thione: This compound has a thione group instead of a furanone ring.
Properties
CAS No. |
189954-90-3 |
|---|---|
Molecular Formula |
C17H22O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5R)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2-one |
InChI |
InChI=1S/C17H22O5S/c1-6-17(4)14(15(16(18)22-17)21-11(2)3)12-7-9-13(10-8-12)23(5,19)20/h7-11H,6H2,1-5H3/t17-/m1/s1 |
InChI Key |
FZYAFLPJDVKKQI-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@@]1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |
Canonical SMILES |
CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


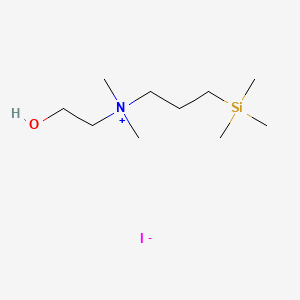
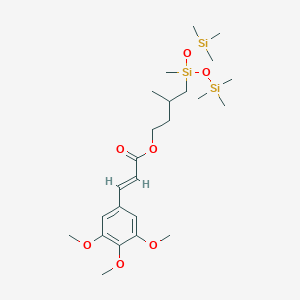
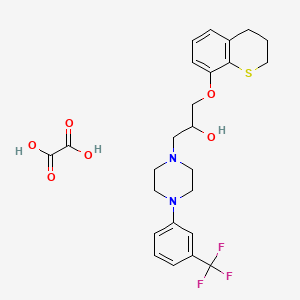

![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
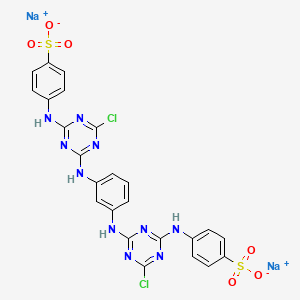
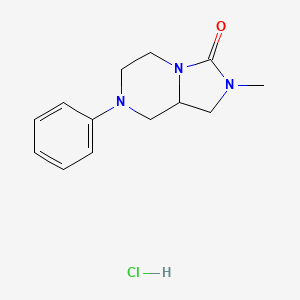
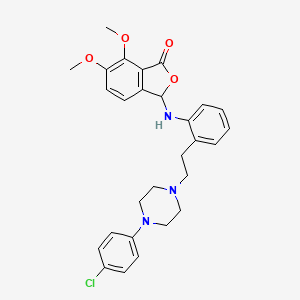
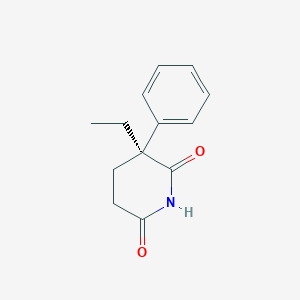
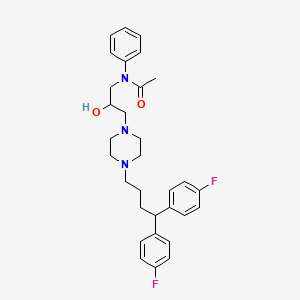
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
